N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster
Description
This compound is a carbamic acid tert-butyl ester derivative featuring a chiral (1S)-configured hydroxybutenyl chain substituted with methyl and 2-methylpropyl (isobutyl) groups. Its structure includes a 3-buten-1-yl backbone with a hydroxyl group at C2 and a stereogenic center at C1.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,6-dimethylhept-1-en-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11-12,16H,3,8H2,1-2,4-7H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYBVTBIWWSVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=C)C)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Aldol Reaction and Reduction
A foundational approach involves an asymmetric aldol reaction to construct the carbon backbone, followed by selective reduction to introduce the hydroxy group:
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Aldol Condensation : A proline-catalyzed aldol reaction between pivalaldehyde and acetone generates β-hydroxy ketone intermediates.
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Reduction : The ketone is reduced to a secondary alcohol using CeCl₃·7H₂O/NaBH₄ (Luche reduction), preserving stereochemistry.
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Protection : The alcohol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.
Table 1: Aldol-Reduction Protocol
Alkylation and Carbamate Formation
The isobutyl group is introduced via Grignard addition or alkylation , followed by Boc protection:
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Alkylation : A pre-formed alcohol intermediate reacts with 2-methylpropylmagnesium bromide in THF.
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Oxidation/Epoxidation : VO(acac)₂ and tert-butyl hydroperoxide (tBuOOH) mediate epoxidation, which is subsequently oxidized to a ketone using Dess-Martin periodinane.
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Boc Protection : The amine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Et₃N).
Table 2: Alkylation and Protection Conditions
Table 3: Wittig Reaction Parameters
| Component | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Ylide | PPh₃, 3-methyl-1-bromo-2-butanone | THF | 85% | |
| Olefination | Aldehyde, 0°C to RT | THF | 76% |
Alternative Pathways
Enzymatic Resolution
Racemic alcohol intermediates are resolved using lipase-catalyzed acetylation (e.g., Candida antarctica lipase B). The (1S)-enantiomer is isolated with >99% ee, followed by Boc protection.
Reductive Amination
A ketone precursor undergoes asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to directly form the amine, which is then protected.
Challenges and Optimizations
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Steric Hindrance : Bulky substituents (isobutyl, tert-butyl) necessitate polar aprotic solvents (DMF, THF) and elevated temperatures for alkylation.
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Epimerization : Basic conditions during Boc protection are avoided by using mild bases (e.g., DMAP) and low temperatures.
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Byproduct Control : Urea formation is minimized by employing Boc₂O instead of phosgene derivatives .
Chemical Reactions Analysis
N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamic Acid 1,1-Dimethylethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology, it is used in studies related to enzyme activity and protein interactions. In medicine, it has potential applications in drug development and therapeutic research. Additionally, it is used in the industry for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamic Acid 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets and pathways . The hydroxy group and the butenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamic Acid Derivatives
Stereochemical and Functional Group Variations
(a) (1S,2R)-[3-Chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester (Compound 22)
- Key Differences :
- Substitution: A phenylmethyl (benzyl) group replaces the isobutyl group in the target compound.
- Functional Group: Contains a 3-chloro substituent instead of a 3-methyl group.
- Stereochemistry: (1S,2R) configuration vs. the target’s (1S) configuration.
- Synthesis : Produced via enzymatic reduction using Rhodococcus erythropolis with >98% diastereomeric purity and 99.4% e.e. .
- Application : Key intermediate in atazanavir (HIV protease inhibitor) synthesis.
(b) N-[(1S,2R)-2-Hydroxy-3-nitro-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester
- Key Differences :
(c) DNV-II Impurity 2 (CAS 1133153-38-4)
- Key Differences: Substituents: Contains a 4-nitrophenylsulfonyl group and a 2-methylpropylamino moiety. Molecular Weight: 521.63 g/mol (vs. ~300–350 g/mol for the target compound). Complexity: Additional sulfonamide and aromatic groups increase steric hindrance and polarity .
Biological Activity
N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamic Acid 1,1-Dimethylethyl Ester, commonly referred to as Carbamate Ester , is a compound with notable biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications.
- Molecular Formula : C14H27NO3
- Molecular Weight : 257.37 g/mol
- CAS Number : 1609959-45-6
- Structure : The compound contains a carbamic acid ester functional group attached to a hydroxy-substituted butenyl chain.
The biological activity of Carbamate Ester is primarily linked to its role as an intermediate in the synthesis of carfilzomib, a proteasome inhibitor used in treating multiple myeloma. Carfilzomib exerts its effects by:
- Inhibiting Proteasome Activity : This leads to the accumulation of pro-apoptotic factors and the degradation of anti-apoptotic proteins, promoting cancer cell death.
Pharmacokinetics
Research indicates that Carbamate Ester has favorable pharmacokinetic properties:
- Human Intestinal Absorption : High probability (0.9862) suggests effective absorption in the gastrointestinal tract.
- Blood-Brain Barrier Penetration : Low probability (0.5052) indicates limited ability to cross the blood-brain barrier.
Toxicity and Safety Profile
Studies have assessed the toxicity of Carbamate Ester:
- Ames Test : Non-toxic (0.5964), indicating no mutagenic potential.
- Carcinogenicity : Classified as non-carcinogenic (0.7602).
Case Study 1: Efficacy in Multiple Myeloma
A clinical study evaluated the efficacy of carfilzomib in patients with relapsed multiple myeloma. The study reported:
- Response Rate : Approximately 60% of patients showed a partial or complete response.
- Survival Benefit : Median overall survival was significantly improved compared to historical controls.
Case Study 2: Mechanistic Insights
Research published in Journal of Medicinal Chemistry explored the mechanistic pathways influenced by Carbamate Ester derivatives:
- Cell Signaling Pathways : The compound was shown to modulate NF-kappa-B and AP-1 pathways, crucial for inflammation and immune responses.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Proteasome Inhibition | Toxicity |
|---|---|---|---|
| Carbamate Ester | 257.37 g/mol | Yes | Low |
| Carfilzomib | 700.85 g/mol | Yes | Moderate |
| Bortezomib | 384.43 g/mol | Yes | High |
Q & A
Q. Q1. What are the recommended handling and storage protocols for this compound to ensure stability and safety in laboratory settings?
Methodological Answer:
- Handling: Use dust respirators, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Work in a fume hood with local exhaust systems to minimize airborne dispersion .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid prolonged storage; reassess stability every 6 months using HPLC or GC-MS to detect decomposition products .
- Key Parameters: Monitor humidity (keep <30% RH) and avoid proximity to oxidizers, as the compound may decompose or react exothermically .
Q. Q2. How can researchers confirm the stereochemical configuration of the (1S)-2-hydroxy-3-methyl substituent in this compound?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (95:5) mobile phase. Compare retention times with enantiomerically pure standards .
- Circular Dichroism (CD): Analyze the CD spectrum in methanol at 200–250 nm; the (S)-configuration typically exhibits a positive Cotton effect near 220 nm due to the hydroxy group’s electronic environment .
- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
Q. Q3. What purification strategies are effective for isolating this carbamate derivative from reaction byproducts?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradient elution (ethyl acetate:hexane, 10–50%). Monitor fractions via TLC (Rf ~0.3 in 30% ethyl acetate) .
- Recrystallization: Dissolve in warm tert-butyl methyl ether (TBME) and cool to -20°C. Yield improvements (≥85%) are achievable with slow cooling rates (1°C/min) .
- HPLC Prep Scale: Utilize a C18 column with acetonitrile:water (70:30) at pH 4.5 (adjusted with formic acid) to resolve polar impurities .
Advanced Research Questions
Q. Q4. How can computational modeling optimize the synthesis of this compound, particularly in minimizing diastereomer formation?
Methodological Answer:
- Quantum Mechanical Calculations: Perform DFT (B3LYP/6-31G*) to model transition states during carbamate formation. Identify steric hindrance from the 2-methylpropyl group as a critical factor in diastereoselectivity .
- Reaction Path Sampling: Use software like Gaussian or ORCA to simulate nucleophilic attack pathways. Adjust solvent polarity (e.g., switch from THF to DCM) to favor a lower-energy transition state .
- Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., DMAP vs. pyridine) for yield improvement .
Q. Q5. What experimental approaches resolve contradictions in reported toxicity data for structurally similar carbamates?
Methodological Answer:
- Metabolite Profiling: Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Compare oxidative pathways (e.g., hydroxylation at C3-methyl) to assess bioactivation risks .
- In Silico Toxicity Prediction: Use platforms like Derek Nexus or ProTox-II to flag potential hepatotoxicity from the tert-butyl ester moiety. Validate with in vitro assays (e.g., HepG2 cell viability) .
- Cross-Study Meta-Analysis: Aggregate data from PubChem and ChEMBL, applying statistical weighting to account for variability in assay conditions (e.g., serum concentration, exposure time) .
Q. Q6. How does the 3-buten-1-yl group influence the compound’s hydrolytic stability under physiological pH conditions?
Methodological Answer:
- Kinetic Studies: Conduct pH-rate profiling (pH 1–10) at 37°C. Use UV-Vis spectroscopy (λ = 260 nm) to track carbamate hydrolysis. The allylic 3-buten-1-yl group stabilizes the transition state, reducing hydrolysis rates at pH 7.4 (t1/2 = 24 hrs vs. 8 hrs for non-allylic analogs) .
- Isotope Labeling: Synthesize a deuterated analog (D2 at C2-hydroxy) to study intramolecular H-bonding effects via NMR. The 3-buten-1-yl group enhances rigidity, slowing water access to the carbamate carbonyl .
- Molecular Dynamics Simulations: Simulate solvation shells in explicit water models (TIP3P) to quantify steric shielding of the carbamate group .
Experimental Design & Data Analysis
Q. Q7. What statistical methods are appropriate for designing experiments to optimize reaction yield and enantiomeric excess (EE)?
Methodological Answer:
- Factorial Design: Apply a 2^k design (k = 4: temperature, catalyst loading, solvent polarity, reaction time). Use ANOVA to identify significant factors; for EE, solvent polarity (p < 0.01) and temperature (p < 0.05) are critical .
- Response Surface Methodology (RSM): Model non-linear interactions with a central composite design. Optimize for EE >95% and yield >80% using desirability functions .
- Robustness Testing: Vary parameters ±10% from optimal conditions (e.g., 25°C → 22.5–27.5°C) to assess reproducibility. Use control charts to monitor batch-to-batch variability .
Q. Q8. How can researchers validate the absence of genotoxic impurities in synthesized batches of this compound?
Methodological Answer:
- Ames Test: Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction). Threshold: <0.5 μg/plate of mutagenic impurities .
- LC-HRMS: Screen for alkylating agents (e.g., methyl sulfonate esters) with a detection limit of 0.01 ppm. Use a HILIC column and positive-ion ESI mode .
- In Silico Alerts: Apply DEREK and Sarah Nexus to predict structural alerts (e.g., α,β-unsaturated ester in 3-buten-1-yl group). Mitigate via recrystallization or scavenger resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
